molecular formula C19H29NO4S B2416643 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide CAS No. 898425-65-5

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2416643
CAS No.: 898425-65-5
M. Wt: 367.5
InChI Key: RVXJBMGNGYZAPL-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H29NO4S and its molecular weight is 367.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-2-(4-propan-2-ylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4S/c1-14(2)11-20(17-9-10-25(22,23)13-17)19(21)12-24-18-7-5-16(6-8-18)15(3)4/h5-8,14-15,17H,9-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXJBMGNGYZAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H23NO4S2C_{19}H_{23}NO_4S_2, and it has a molecular weight of approximately 393.5 g/mol. Its structure features a tetrahydrothiophene moiety, which is critical for its interaction with biological targets.

The primary mechanism of action for this compound involves the activation of G protein-gated inwardly-rectifying potassium (GIRK) channels. This activation leads to significant changes in cellular excitability and has implications for various physiological processes.

Target of Action

  • GIRK Channels : The compound specifically activates GIRK channels, influencing neuronal excitability and heart rate regulation.

Biochemical Pathways

The activation of GIRK channels affects several biochemical pathways:

  • Pain perception
  • Epilepsy management
  • Reward/addiction mechanisms
  • Anxiety modulation

Pharmacokinetics

Pharmacokinetic studies indicate that this compound undergoes significant metabolic transformations. Tier 1 DMPK assays have been utilized to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

Cellular Effects

The compound influences various cell types through modulation of cell signaling pathways and gene expression. For example:

  • Neuronal Cells : Alters neuronal firing rates by modulating ion channel activity.
  • Cardiac Cells : Affects heart rate through changes in potassium ion flow.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the effects on neuronal excitability in vitro, demonstrating increased inhibitory post-synaptic potentials (IPSPs) when treated with the compound.
Study 2 Explored its potential as an anxiolytic agent in animal models, showing reduced anxiety-like behavior in elevated plus maze tests.
Study 3 Examined the pharmacological profile, confirming its role as a GIRK channel activator with implications for treating epilepsy.

Q & A

Q. Q1. What are the recommended methods for synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-2-(4-isopropylphenoxy)acetamide and verifying its purity?

A1. Synthesis typically involves multi-step reactions, such as coupling 4-isopropylphenoxyacetic acid derivatives with a tetrahydrothiophen-3-amine scaffold. A plausible route includes:

  • Step 1: Activation of the carboxylic acid group (e.g., via chloroacetylation using thionyl chloride).
  • Step 2: Nucleophilic substitution with 3-amino-tetrahydrothiophene-1,1-dioxide.
  • Step 3: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
    Purity verification requires HPLC (>98% purity) and LC-MS (to confirm molecular ion peaks). Structural confirmation uses 1^1H/13^{13}C NMR and FT-IR to validate key functional groups (e.g., sulfone, acetamide) .

Q. Q2. How should researchers approach crystallographic characterization of this compound?

A2. For single-crystal X-ray diffraction:

  • Grow crystals via slow evaporation in a polar aprotic solvent (e.g., DMSO/water mixtures).
  • Use SHELXL for structure refinement, leveraging its robust handling of sulfone and acetamide moieties. Key parameters: anisotropic displacement parameters for non-H atoms, hydrogen atoms placed geometrically. Validate with R1 (<5%) and wR2 (<10%) metrics .

Advanced Research Questions

Q. Q3. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

A3. Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Mitigation strategies:

  • Compare experimental 1^1H NMR (in DMSO-d6 or CDCl3) with DFT calculations (B3LYP/6-311+G(d,p)) to model solvent effects.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for the isopropylphenoxy and tetrahydrothiophen-dioxide groups.
  • Cross-validate with mass spectrometry to rule out impurities .

Q. Q4. What strategies optimize the yield of this compound in large-scale synthesis?

A4. Key considerations:

  • Reagent stoichiometry: Use a 1.2:1 molar ratio of activated acetamide intermediate to the amine scaffold to account for side reactions.
  • Temperature control: Maintain ≤0°C during coupling to minimize sulfone group decomposition.
  • Catalysis: Employ DMAP (4-dimethylaminopyridine) to accelerate acylation. Post-reaction, quench with ice-water to precipitate the product .

Q. Q5. How can computational modeling predict the pharmacokinetic properties of this compound?

A5. Use in silico tools like SwissADME or ADMET Predictor:

  • Lipophilicity: Calculate logP (clogP ~2.5) to assess membrane permeability.
  • Metabolic stability: Simulate cytochrome P450 interactions (e.g., CYP3A4) via docking studies (AutoDock Vina).
  • Solubility: Predict aqueous solubility using Abraham descriptors, noting the sulfone group’s polarity may enhance solubility .

Methodological Challenges

Q. Q6. How should researchers address low reproducibility in biological activity assays for this compound?

A6. Ensure strict protocol standardization:

  • Solvent consistency: Use DMSO with ≤0.1% water to prevent compound aggregation.
  • Positive controls: Include reference inhibitors (e.g., acetamide-based kinase inhibitors) to validate assay sensitivity.
  • Dose-response curves: Perform triplicate runs with Hill slope analysis to confirm IC50/EC50 reliability .

Q. Q7. What analytical techniques are critical for detecting degradation products under storage conditions?

A7. Implement stability-indicating methods :

  • Forced degradation studies: Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions.
  • HPLC-DAD/ELSD: Monitor degradation peaks; use a C18 column (3.5 µm, 150 mm) with acetonitrile/0.1% TFA gradient.
  • LC-HRMS/MS: Identify degradants via fragmentation patterns (e.g., sulfone oxidation or acetamide hydrolysis) .

Data Interpretation and Validation

Q. Q8. How can researchers validate the sulfone group’s electronic effects on the compound’s reactivity?

A8. Combine experimental and computational approaches:

  • XPS (X-ray photoelectron spectroscopy): Measure binding energies of sulfur 2p orbitals (expected ~168-170 eV for sulfone).
  • NBO (Natural Bond Orbital) analysis: Quantify hyperconjugative interactions between sulfone and acetamide groups using Gaussian09.
  • Correlate with Hammett substituent constants (σmeta for sulfone = +0.93) to predict reaction outcomes .

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